6-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one
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Overview
Description
6-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one is an organic compound with the molecular formula C17H16O2. It is a derivative of tetralin, featuring a methoxyphenyl group attached to the tetralin core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one typically involves the reaction of 4-methoxybenzaldehyde with tetralone under specific conditions. One common method is the use of a Friedel-Crafts acylation reaction, where an acid chloride or anhydride is used in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one
- 2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one
Uniqueness
This compound is unique due to its specific structural features, such as the methoxyphenyl group attached to the tetralin core.
Properties
Molecular Formula |
C17H16O2 |
---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C17H16O2/c1-19-15-8-5-12(6-9-15)13-7-10-16-14(11-13)3-2-4-17(16)18/h5-11H,2-4H2,1H3 |
InChI Key |
YPDULORUIDBQEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C=C2)C(=O)CCC3 |
Origin of Product |
United States |
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